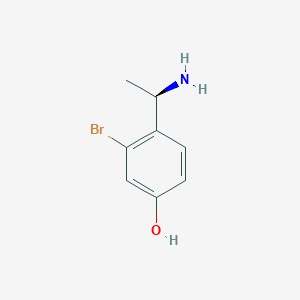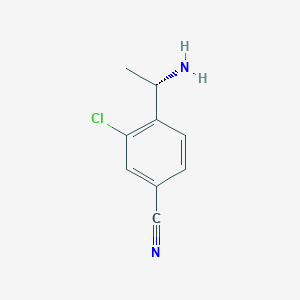
(S)-4-(1-Aminoethyl)-3-chlorobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-(1-Aminoethyl)-3-chlorobenzonitrile is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by the presence of an aminoethyl group attached to a chlorobenzonitrile moiety, making it a valuable intermediate in the synthesis of pharmaceuticals and other organic compounds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(1-Aminoethyl)-3-chlorobenzonitrile typically involves the asymmetric reduction of the corresponding ketone or nitrile precursor. One common method is the catalytic asymmetric hydrogenation of 4-(1-Aminoethyl)-3-chlorobenzonitrile using chiral catalysts. This process requires specific reaction conditions, including controlled temperature and pressure, to achieve high enantiomeric purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of engineered transaminase enzymes. These biocatalysts facilitate the conversion of the corresponding ketone to the desired chiral amine with high efficiency and selectivity . This method is advantageous due to its environmentally friendly nature and scalability.
化学反应分析
Types of Reactions
(S)-4-(1-Aminoethyl)-3-chlorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is commonly employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
(S)-4-(1-Aminoethyl)-3-chlorobenzonitrile has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biocatalysis research.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Industry: Utilized in the production of agrochemicals and specialty chemicals
作用机制
The mechanism of action of (S)-4-(1-Aminoethyl)-3-chlorobenzonitrile involves its interaction with specific molecular targets. In biocatalytic processes, the compound forms an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP), leading to the formation of a quinonoid intermediate. This intermediate undergoes further transformations to yield the desired product . The detailed energy profile and transition states involved in these reactions have been characterized using quantum chemical studies .
相似化合物的比较
Similar Compounds
(S)-3-(1-Aminoethyl)phenol: Another chiral amine with similar structural features but different functional groups.
(S)-3-(1-Aminoethyl)aniline: Shares the aminoethyl group but differs in the aromatic substitution pattern.
Uniqueness
(S)-4-(1-Aminoethyl)-3-chlorobenzonitrile is unique due to the presence of both a nitrile and a chlorine substituent on the aromatic ring. This combination imparts distinct reactivity and makes it a versatile intermediate in various synthetic pathways .
属性
分子式 |
C9H9ClN2 |
|---|---|
分子量 |
180.63 g/mol |
IUPAC 名称 |
4-[(1S)-1-aminoethyl]-3-chlorobenzonitrile |
InChI |
InChI=1S/C9H9ClN2/c1-6(12)8-3-2-7(5-11)4-9(8)10/h2-4,6H,12H2,1H3/t6-/m0/s1 |
InChI 键 |
HZZCAIWCBDRYHA-LURJTMIESA-N |
手性 SMILES |
C[C@@H](C1=C(C=C(C=C1)C#N)Cl)N |
规范 SMILES |
CC(C1=C(C=C(C=C1)C#N)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


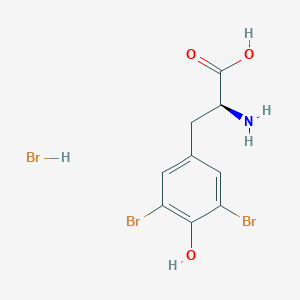
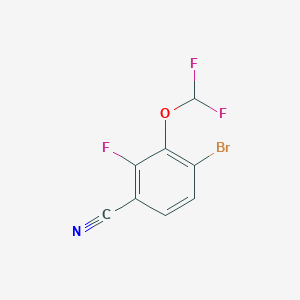
![2-Methyl-3-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)propanoic acid](/img/structure/B12975814.png)
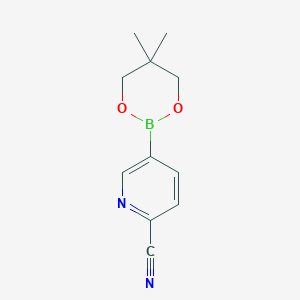
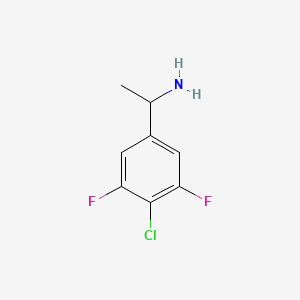
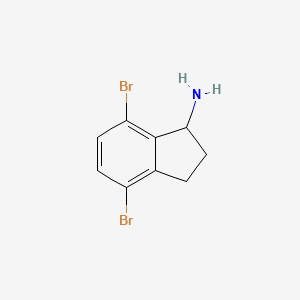
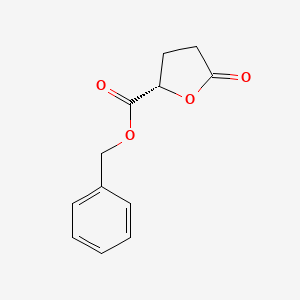
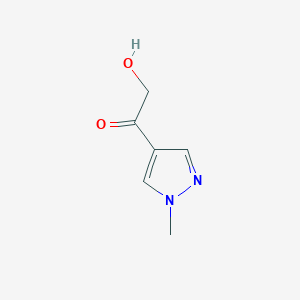
![7-Chlorobenzo[d]isoxazol-5-amine](/img/structure/B12975859.png)
![5-Bicyclo[3.2.1]octanyl(phenyl)methanone](/img/structure/B12975860.png)
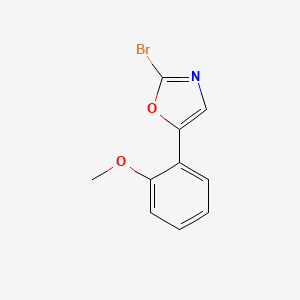
![Ethyl 9-azadispiro[2.2.56.23]tridecane-1-carboxylate hydrochloride](/img/structure/B12975866.png)
![(4-(5H-Benzo[b]carbazol-5-yl)phenyl)boronic acid](/img/structure/B12975873.png)
